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Application Note: HPLC Methods for Fosinopril
Sodium Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

Cat. No.: S528382

This document consolidates reversed-phase high-performance liquid chromatography (RP-HPLC) methods
for the analysis of Fosinopril Sodium, both as a single component and in a fixed-dose combination with
Hydrochlorothiazide. These protocols are suitable for assay determination in bulk drug substances and

pharmaceutical dosage forms.

Detailed Experimental Protocols

Protocol 1: Simultaneous Estimation of Fosinopril Sodium and
Hydrochlorothiazide [1]

This method is wvalidated for the simultaneous quantification of Fesinopril Sodium (FOS) and

Hydrochlorothiazide (HCZ) in combined tablet dosage forms.

e 1. Instrumentation and Chromatographic Conditions

o Column: Agilent C18 (250 mm x 4.6 mm |.D., 5 um particle size).

o Mobile Phase: Mixture of acetonitrile and phosphate buffer. The specific pH and ratio of the
buffer are not detailed in the search results.

o Flow Rate: 0.7 mL/min.

o Detection: UV detection at 233 nm (isocratic mode).

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s528382?utm_src=pdf-body
https://www.smolecule.com/products/s528382?utm_src=pdf-interest
https://www.smolecule.com/products/s528382?utm_src=pdf-body
https://www.smolecule.com/products/s528382?utm_src=pdf-body
https://ijnrd.org/viewpaperforall.php?paper=IJNRD2203036
https://www.smolecule.com/products/s528382?utm_src=pdf-body
https://www.smolecule.com/products/s528382?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Injection Volume: Not specified in the search results.
o Column Temperature: Not specified in the search results.
o Run Time: Not specified in the search results.

e 2. Preparation of Standards and Samples

o Standard Solution: Prepare stock solutions of FOS and HCZ reference standards. Dilute to
the required concentration range using the mobile phase or a suitable solvent. The method was
validated for FOS in the range of 10-50 pg/mL and for HCZ in the range of 12.5-62.5 pg/mL
[1].

o Sample Solution (Tablets): Weigh and powder a representative number of tablets. Dissolve an
accurately weighed portion of the powder equivalent to about one tablet in the mobile phase,
using sonication if necessary. Filter and dilute to the mark in a volumetric flask to obtain a
solution within the linearity range.

¢ 3. Methodology

[¢]

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standard solutions to confirm system suitability (theoretical plates, tailing factor).
Separately inject the standard and sample solutions.

Record the chromatograms and measure the peak areas of FOS and HCZ.

[e]

[e]

o

Protocol 2: Determination of Fosinopril Sodium Alone [2]

This method provides a robust and rapid analysis of Fesinopril Sodium in bulk drug substance.

e 1. Instrumentation and Chromatographic Conditions

o Column: C18 Agilent Analytical Column (250 mm x 4.6 mm, 5 pm).

o Mobile Phase: Methanol and water (0.1% OPA, pH 3.3) in a ratio of 70:30 v/v. The pH should
be adjusted to 3.0.

o Flow Rate: 0.7 mL/min.

o Detection: UV detection at 267 nm.

o Injection Volume: 20 pL.

o Column Temperature: Not specified.

o Run Time: The retention time for Fosinopril Sodium is approximately 4.5 minutes.

e 2. Preparation of Standards and Samples
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o Standard Solution: Prepare a stock solution of Fosinopril Sodium reference standard and

dilute with the mobile phase to concentrations within the range of 10-50 pg/mL for the
calibration curve [2].

o Sample Solution (Bulk Drug): Accurately weigh the bulk drug substance and dissolve in the
mobile phase to obtain a solution within the linearity range.

¢ 3. Methodology
o Follow the same general injection procedure as outlined in Protocol 1.

The following diagram illustrates the general workflow for the HPLC analysis of Fesinopril Sodium, from

sample preparation to data analysis.
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HPLC Analysis Workflow for Fosinopril Sodium

Summary of Validated Method Parameters

The tables below summarize the key parameters for the methods described.
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Table 1: Chromatographic Conditions for Different Methods

Parameter Protocol 1: FOS + HCZ [1] Protocol 2: FOS Only [2]

Column Agilent C18 (250 mm x 4.6 mm, 5  C18 Agilent Analytical (250 mm x 4.6 mm,
pm) 5 pm)

Mobile Phase Acetonitrile : Phosphate Buffer Methanol : Water (0.1% OPA, pH 3.0)

(70:30)

Flow Rate 0.7 mL/min 0.7 mL/min

Detection 233 nm 267 nm

Wavelength

Injection Volume Not Specified 20 pL

Retention Time Not Specified ~4.5 minutes

Table 2: Method Validation Data

Validation Parameter Protocol 1: FOS + HCZ [1] Protocol 2: FOS Only [2]

| Linearity Range | FOS: 10-50 pg/mL HCZ: 12.5-62.5 pg/mL | 10-50 pg/mL | | Correlation Coefficient
(R?) | 0.999 | 0.999 | | Precision (% RSD) | Acceptable (specific value not given) | < 2.0% | | Accuracy |
Acceptable (specific value not given) | Good recovery (% RSD < 2%) |

Discussion and Analyst Notes

¢ Method Selection: Protocol 1 is essential for analyzing fixed-dose combination tablets. Protocol 2 is
more suitable for the analysis of the bulk drug substance or formulations containing only Fosinopril
Sodium.

e Mobile Phase Considerations: The use of a phosphate buffer in Protocol 1 is not compatible with
mass spectrometry (MS) detection. For LC-MS analysis, volatile buffers like ammonium acetate or
formic acid must be used, as demonstrated in other advanced methodologies [3].
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e System Suitability: Before analysis, ensure the system meets suitability criteria. This typically
includes injecting a standard solution multiple times to verify that the relative standard deviation
(RSD) of the peak area and retention time is within acceptable limits (e.g., < 2.0%).

¢ Specificity: The methods have been shown to be specific for the analytes of interest. For stability-
indicating methods, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress)
are necessary to demonstrate that the method can separate the analyte from its degradation
products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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